rac trans-Hydroxy Glimepiride-d5

Descripción general

Descripción

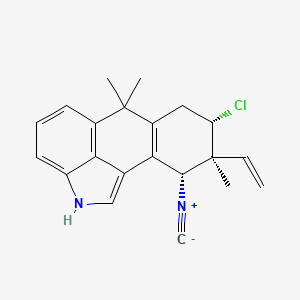

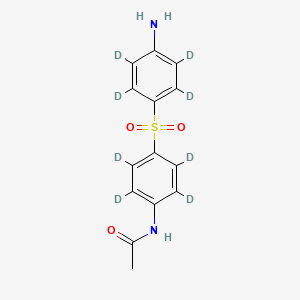

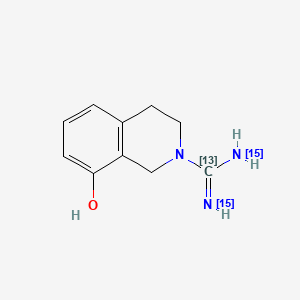

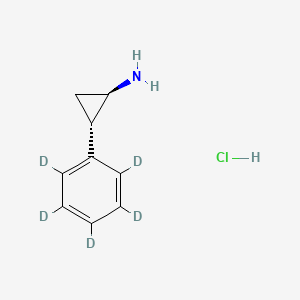

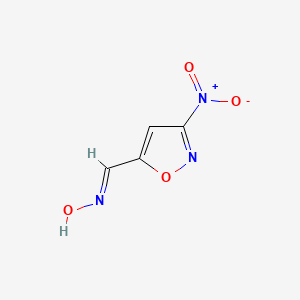

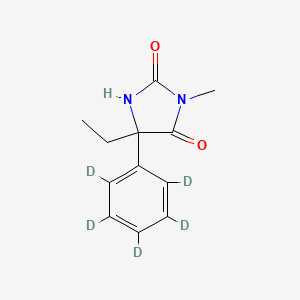

“rac trans-Hydroxy Glimepiride-d5” is an active metabolite of Glimepiride . It has a molecular weight of 511.65 and a molecular formula of C24H29D5N4O6S .

Molecular Structure Analysis

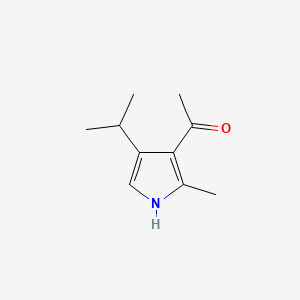

The molecular structure of “rac trans-Hydroxy Glimepiride-d5” is represented by the formula C24H29D5N4O6S . It’s a complex structure with multiple functional groups, including a pyrrole ring, a sulfonyl group, and a carbamoyl group .Physical And Chemical Properties Analysis

“rac trans-Hydroxy Glimepiride-d5” is a solid substance that is soluble in MeOH and DMSO . It should be stored at -20° C and has a melting point of 199-201° C .Aplicaciones Científicas De Investigación

1. Transdermal Delivery Systems

Research has explored the development of transdermal patches for glimepiride to prolong drug release time and reduce frequency of administration. These patches were prepared using various polymers and evaluated for their physical properties and drug release profiles, with some formulations showing favorable results (Kumari, 2020).

2. Pharmacokinetics and Pharmacodynamics

Studies have investigated the effects of genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride. For instance, the metabolic processing of glimepiride by cytochrome P450 2C9 (CYP2C9) and its different genetic variants has been a subject of research, revealing significant implications on drug efficacy and patient response (Suzuki et al., 2006).

3. Optimization of Nanoemulsifying Systems

The optimization of self-nanoemulsifying delivery systems (SNEDs) for glimepiride has been studied to enhance its hypoglycemic efficacy in transdermal applications. These studies have shown improved skin permeability and pharmacokinetic parameters, suggesting potential advantages over oral dosage forms (Ahmed et al., 2014).

4. Analysis of Metabolites and Degradation

Research has focused on the pharmacokinetics and pharmacodynamics of glimepiride's hydroxy-metabolite. This includes studies on how it is metabolized in the body, its hypoglycemic effects, and the formation of various degradation products under different conditions, which is crucial for understanding drug stability and efficacy (Badian et al., 1996).

5. Enhanced Solubility and Bioavailability

Efforts have been made to improve the solubility and bioavailability of glimepiride through various techniques. This includes the formulation of cyclodextrin-polymer systems and studies on the complexation with different agents, aiming to enhance its therapeutic efficacy and patient compliance (Ammar et al., 2006).

Mecanismo De Acción

While the exact mechanism of action for “rac trans-Hydroxy Glimepiride-d5” is not specified, it’s known that Glimepiride, the parent compound, works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells .

Propiedades

IUPAC Name |

N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac trans-Hydroxy Glimepiride-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.